

# Introduction to 1-(5-Chloro-2-nitrophenyl)piperidine

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## Compound of Interest

Compound Name: 1-(5-Chloro-2-nitrophenyl)piperidine

CAS No.: 53013-43-7

Cat. No.: B1305323

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**1-(5-Chloro-2-nitrophenyl)piperidine** is a substituted nitrophenylpiperidine derivative. Its chemical structure, characterized by a chloronitrophenyl group attached to a piperidine ring, dictates its physicochemical properties, including its solubility. The interplay between the polar nitro group, the nonpolar aromatic ring with a chloro substituent, and the basic piperidine moiety results in a nuanced solubility profile that is essential for researchers to comprehend for effective downstream applications.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-(5-Chloro-2-nitrophenyl)piperidine** is presented in the table below. These properties are fundamental to understanding its solubility.

Property	Value	Source
CAS Number	53013-43-7	[1]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	240.69 g/mol	[1]
IUPAC Name	1-(5-chloro-2-nitrophenyl)piperidine	[1]
SMILES	O=[O-]	[1]
InChI Key	MTVDYRBCOYNKQA-UHFFFAOYSA-N	[1]

## Theoretical Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2] The structure of **1-(5-Chloro-2-nitrophenyl)piperidine** suggests a balance between polar and non-polar characteristics.

- **Polar Characteristics:** The nitro group (-NO<sub>2</sub>) is a strong electron-withdrawing group and contributes significantly to the molecule's polarity. The nitrogen atom in the piperidine ring also possesses a lone pair of electrons, allowing for hydrogen bonding with protic solvents.
- **Non-Polar Characteristics:** The chlorophenyl group and the hydrocarbon backbone of the piperidine ring are non-polar and will favor interactions with non-polar solvents through London dispersion forces.

Based on this structural analysis, a qualitative prediction of its solubility in common laboratory solvents can be made:

Solvent Class	Predicted Solubility	Rationale
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)	Low to Moderate	The presence of the polar nitro group and the piperidine nitrogen may allow for some solubility. However, the large non-polar chlorophenyl and piperidine rings will limit solubility in highly polar solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol).
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)	Moderate to High	These solvents can engage in dipole-dipole interactions with the nitro group and the aromatic ring, without the steric hindrance of hydrogen bonding to the piperidine nitrogen, likely leading to good solubility.
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether)	Moderate to High	The significant non-polar character of the molecule suggests good solubility in these solvents, driven by van der Waals forces.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)	High	The presence of a chloro substituent on the phenyl ring suggests favorable interactions with chlorinated solvents.

## Factors Influencing Solubility

pH: The piperidine moiety in **1-(5-Chloro-2-nitrophenyl)piperidine** contains a basic nitrogen atom. Therefore, the solubility of this compound is expected to be highly pH-dependent. In

acidic aqueous solutions, the piperidine nitrogen can be protonated to form a water-soluble salt. This principle is often exploited in the purification and formulation of basic compounds.

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

## Experimental Determination of Solubility

Accurate determination of solubility is crucial for many research and development activities.<sup>[3]</sup>

Below are detailed protocols for two common methods for solubility determination.

### Shake-Flask Method (Equilibrium Solubility)

This is the gold standard method for determining equilibrium solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Protocol:

- Preparation: Add an excess amount of **1-(5-Chloro-2-nitrophenyl)piperidine** to a known volume of the desired solvent in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.<sup>[4]</sup>
- Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.
- Sampling: Carefully withdraw a known volume of the supernatant.
- Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
- Calculation: Calculate the solubility in units such as mg/mL or mol/L.



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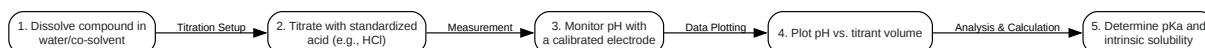
Caption: Workflow for the shake-flask solubility determination method.

## Potentiometric Titration (pH-Metric Solubility)

This method is particularly useful for ionizable compounds like **1-(5-Chloro-2-nitrophenyl)piperidine** and can determine the intrinsic solubility (solubility of the neutral form) and the pKa.

Protocol:

- **Sample Preparation:** Prepare a solution of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure initial dissolution.
- **Titration:** Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
- **Data Acquisition:** Record the pH as a function of the volume of titrant added.
- **Data Analysis:** Plot the pH versus the volume of titrant. The point of inflection can be used to determine the pKa. The solubility at different pH values can be calculated from the titration curve, and the intrinsic solubility can be determined by extrapolation to the pH where the compound is fully in its neutral form.[4]



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Caption: Workflow for potentiometric titration to determine solubility and pKa.

## Safety and Handling

**1-(5-Chloro-2-nitrophenyl)piperidine** is a chemical that requires careful handling in a laboratory setting.

- Hazards: It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][5]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[6]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

While quantitative solubility data for **1-(5-Chloro-2-nitrophenyl)piperidine** is not readily available in the public domain, a thorough understanding of its chemical structure allows for a robust theoretical prediction of its solubility profile. The presence of both polar and non-polar moieties, along with a basic nitrogen, suggests a complex solubility behavior that is dependent on the solvent system and pH. For definitive solubility data, the experimental methods outlined in this guide, such as the shake-flask method and potentiometric titration, are recommended. Adherence to proper safety protocols is paramount when working with this compound. This guide serves as a valuable resource for researchers, enabling them to make informed decisions regarding the handling and use of **1-(5-Chloro-2-nitrophenyl)piperidine** in their scientific endeavors.

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